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Compound of Interest |

Compound Name: Methylgermanium trichloride
CAS No.: 993-10-2
Cat. No.: B1581795
- 7

Executive Summary & Chemical Context

Methylgermanium trichloride (CAS: 993-10-2) is a pivotal organogermanium precursor used
extensively in the deposition of germanium-doped thin films (CVD/ALD) and the synthesis of
biologically active germyl-functionalized heterocycles.

Unlike its silicon analog (

), the germanium center exhibits distinct electronic shielding and vibrational modes due to the
"d-block contraction” effect, which increases the electronegativity of Ge (2.[1]01) relative to Si
(1.[1][2]90) and Sn (1.96).[1] This guide provides the definitive spectroscopic fingerprints
required to validate the identity and purity of

Physical Properties & Handling[1][3][4][5]

e Appearance: Colorless, fuming liquid.[1]
e Boiling Point: 111 °C.[1]
e Density: 1.706 g/mL.[1]

» Reactivity: Hydrolyzes rapidly in air to form germoxanes (
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)

.[1] Protocol: All spectroscopic samples must be prepared in a glovebox (
ppm
) using anhydrous solvents (e.g.,

dried over

).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is the primary method for assessing the purity of

.[1] The presence of three electronegative chlorine atoms significantly deshields the methyl
group compared to tetramethylgermane (

)[1]
Signal ( o ) Mechanistic
Multiplicity Integral Assighment ]

) Insight
Deshielded
relative to
(

1.53 ppm Singlet (s) 3H

0.13) due to the
inductive effect (-
) of three ClI

atoms.

e Impurity Watch:

o 0.13 ppm: Residual

(starting material).[1]
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o 1.1 -1.2 ppm: Methyl groups on germoxane hydrolysis products (

)

o 0.00 ppm: TMS reference.[1]

C{ H} NMR Data (75/100 MHz, CDCI )

Signal (
Assignment Notes
)
The carbon nucleus is
26.5 ppm deshielded by the

environment.

Ge NMR (Low Sensitivity)

While rarely performed due to the quadrupolar nature (

) and low natural abundance (7.7%) of

, the chemical shift for

appears in the range of +30 to +50 ppm (relative to

).[1] The linewidth is typically broad (

Hz) due to quadrupolar relaxation.[1]

Vibrational Spectroscopy (IR & Raman)

The molecule belongs to the

point group.[1][3] The vibrational spectrum is dominated by the heavy-atom skeletal modes (
and

) in the fingerprint region.

Characteristic Bands
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Wavenumber (

Mode Description , CM Intensity Assignment
)
C-H Stretch (asym) 2995 Weak
C-H Stretch (sym) 2915 Weak
CH
1405/ 1245 Medium
Deformation
CH
805 Strong
Rock
Ge-Cl Stretch (asym) 420 - 430 Very Strong
Ge-Cl Stretch (sym) 380 - 390 Strong

Diagnostic Note: The

stretch at ~625 cm

distinguishes this molecule from inorganic

(which lacks this band) and

(where the stretch is slightly lower, ~590-600 cm

).

Mass Spectrometry (El, 70 eV)
Germanium has five naturally occurring stable isotopes (
), and Chlorine has two (

).[1] This creates a highly complex and diagnostic isotopic envelope for every ion cluster.[1]
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Fragmentation Pathway

The fragmentation is dominated by the cleavage of the weaker

bond or the loss of radical chlorine atoms.

Molecular lon [M]+
(CH3GeCI3)

m/z ~192-200

- CH3- (15) \: Cl* (35/37)

[M - CH3]+ [M - Clj+
(GeClI3+) (CH3GeClI2+)
m/z ~177-185 m/z ~157-165

- CH3e

[GeCI2]+
m/z ~140-148

Cle

[GeCl]+
m/z ~105-113

Click to download full resolution via product page

Figure 1: Electron lonization (El) fragmentation pathway for Methylgermanium trichloride.[1]

[2]

Key lon Clusters (m/z)
e m/z177-185 (

): The base peak (100% abundance) in many spectra. Formed by the loss of the methyl
group. The pattern matches the

isotopic combination.

e miz 192-200 (
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): The molecular ion is usually visible but of lower intensity (10-30%) compared to the
fragment.

e m/z 157-165 (

): Result of losing one chlorine atom.

Experimental Protocol: Inert Sample Preparation

To ensure spectral fidelity, the following workflow is mandatory to prevent hydrolysis artifacts.

_____________________________________________________________________________

1
Sample Formulation |
I

1 |

1 |

1 |

1 | !

: Bake NMR tubes/vials Transferlo Glovebox | ( Dissolve CH3GeCI Seal tube with \ Immediate Analy51s NMR/IR Acquisition
: (120 C, >2 hrs) (Ar/NZ atmosphere) | | in dry CDCI3 Teflon cap/ParaflIm) a

I |

L L

___________________________________________________________________________

Click to download full resolution via product page

Figure 2: Inert atmosphere workflow for handling moisture-sensitive organogermanium
chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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